molecular formula C21H21N3O4S B3465357 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-3-ylmethyl)acetamide

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B3465357
M. Wt: 411.5 g/mol
InChI Key: DLHRNJBQRBMQKY-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzenesulfonyl group, a methoxyanilino group, and a pyridinylmethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps. One common method starts with the reaction of benzenesulfonyl chloride with 2-methoxyaniline to form the intermediate benzenesulfonyl-2-methoxyaniline. This intermediate is then reacted with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. The methoxyanilino and pyridinylmethyl groups can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-(pyridin-4-ylmethyl)acetamide
  • N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the methoxyanilino group, in particular, differentiates it from other similar compounds and may contribute to its unique mechanism of action and applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-28-20-12-6-5-11-19(20)24(29(26,27)18-9-3-2-4-10-18)16-21(25)23-15-17-8-7-13-22-14-17/h2-14H,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHRNJBQRBMQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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